ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O5S2.ClH/c1-2-41-33(38)30-27-18-20-35(21-23-9-4-3-5-10-23)22-29(27)42-32(30)34-31(37)25-14-16-26(17-15-25)43(39,40)36-19-8-12-24-11-6-7-13-28(24)36;/h3-7,9-11,13-17H,2,8,12,18-22H2,1H3,(H,34,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQSXGCDMTGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thieno[2,3-c]pyridine core and the introduction of various functional groups. The synthesis often employs palladium-catalyzed reactions and other organic transformations to achieve the desired molecular structure. For example, one common method involves the use of sulfonamide coupling reactions with 3,4-dihydroquinoline derivatives to form the active pharmacophore .
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to this structure. For instance, certain derivatives have shown significant activity against various fungal strains. A comparative analysis of similar compounds indicated that structural modifications could enhance antifungal potency. In one study, a related compound exhibited an IC50 value of 0.0067 µM against a specific fungal strain (FOX M15-Pa), demonstrating high efficacy .
The biological activity is often attributed to the compound's ability to inhibit key enzymes involved in fungal cell wall synthesis or disrupt cellular processes essential for fungal survival. The presence of the sulfonamide group is particularly noteworthy as it has been associated with enhanced binding affinity to target enzymes .
Study 1: Antifungal Efficacy
A study conducted on a series of thieno[2,3-c]pyridine derivatives demonstrated that modifications at specific positions significantly influenced antifungal activity. The compound was tested against various strains, yielding promising results with lower MIC values compared to standard antifungal agents.
| Compound | Bioactivity Measure | Reported Value | Tested Microbial Strain |
|---|---|---|---|
| Ethyl 6-benzyl... | IC50 | 0.0067 µM | FOX M15-Pa |
| Related Compound A | MIC | 0.2 µg/mL | FOX f.sp Albedinis |
| Related Compound B | MIC | 0.079 µM | FOX CTM 10402 |
Study 2: Toxicology and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicated low cytotoxicity against mammalian cell lines at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .
Scientific Research Applications
Pharmacological Properties
Ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibits several pharmacological properties that make it a candidate for therapeutic use:
- Anticancer Activity : Research indicates that compounds containing the tetrahydroquinoline structure may exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Effects : The sulfonamide moiety in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess broad-spectrum antibacterial and antifungal properties .
- Neuroprotective Effects : The presence of the thieno[2,3-c]pyridine core has been associated with neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation .
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The synthetic pathways often include:
- Palladium-Catalyzed Reactions : These reactions are crucial for forming key carbon-carbon bonds in the synthesis of complex organic molecules like this compound. For instance, palladium-catalyzed allylic alkylation has been effectively used to create structural analogs with enhanced biological activity .
- Functional Group Modification : The ability to modify functional groups on the quinoline and thieno-pyridine rings allows for the exploration of structure-activity relationships (SAR), which is essential for drug design .
Case Studies and Research Findings
Several studies have explored the efficacy of compounds related to this compound:
Q & A
Q. What are the key synthetic pathways for constructing the tetrahydrothieno[2,3-c]pyridine core in this compound?
The tetrahydrothieno[2,3-c]pyridine moiety is typically synthesized via cyclization reactions. For example, ethyl 2-amino derivatives (e.g., ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) can be prepared using multi-component reactions, as demonstrated in analogous syntheses of thienopyridine derivatives . Cyclization may involve thiourea intermediates or condensation with α,β-unsaturated carbonyl compounds. X-ray crystallography (e.g., Acta Crystallographica data) is critical for confirming regiochemistry and stereochemistry .
Q. How is the sulfonamide linkage introduced in this compound?
The sulfonamide group is formed via reaction of a sulfonyl chloride intermediate with a primary amine. For instance, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride can react with the amino group on the tetrahydrothieno[2,3-c]pyridine core. Pyridine or DMAP is often used as a catalyst, and the reaction is monitored by TLC to ensure completion . Purification typically involves column chromatography with ethyl acetate/hexane gradients .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and confirms substituent positions.
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystal packing and absolute configuration, as seen in structurally related compounds .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the yield of the sulfonylation step?
DoE can identify critical factors (e.g., stoichiometry, temperature, solvent polarity) affecting sulfonylation efficiency. For example, flow chemistry systems (as in Omura-Sharma-Swern oxidations) enable precise control of reaction parameters, reducing side products like over-sulfonated derivatives . Response surface modeling can predict optimal conditions (e.g., 1.2 eq sulfonyl chloride, 25°C, DCM solvent), improving yield from 60% to >85% .
Q. What strategies mitigate by-product formation during the benzamido coupling step?
Common by-products include unreacted amine or hydrolyzed sulfonyl chloride. Strategies:
- In-situ activation : Use coupling agents like HATU or EDCI to stabilize reactive intermediates.
- Moisture control : Conduct reactions under inert atmosphere (N2/Ar) to prevent hydrolysis.
- Workup optimization : Quench excess reagents with aqueous NaHCO3 and extract with dichloromethane .
Q. How does the dihydroquinoline sulfonyl group influence the compound’s physicochemical properties?
The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its electron-withdrawing nature, while the dihydroquinoline moiety contributes to π-π stacking interactions. LogP calculations (via HPLC) and thermal gravimetric analysis (TGA) can quantify hydrophobicity and stability .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like kinase domains. The benzamido and sulfonyl groups often form hydrogen bonds with catalytic residues, while the tetrahydrothieno[2,3-c]pyridine core occupies hydrophobic pockets. QSAR models can correlate structural features (e.g., substituent electronegativity) with activity .
Methodological Considerations
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Dynamic NMR : Detect rotamers or conformational equilibria (e.g., restricted rotation around the sulfonamide bond).
- Variable-temperature NMR : Resolve overlapping signals by cooling to −40°C.
- Isotopic labeling : Use 15N-labeled intermediates to track amide proton environments .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for high-purity isolation (>98%).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polymeric by-products.
- Ion-exchange chromatography : Separate hydrochloride salts from neutral impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
